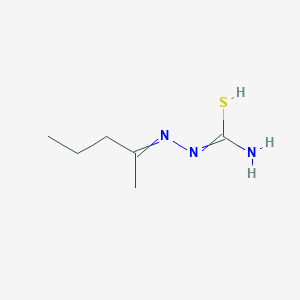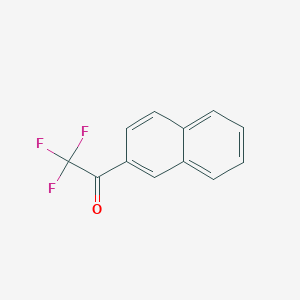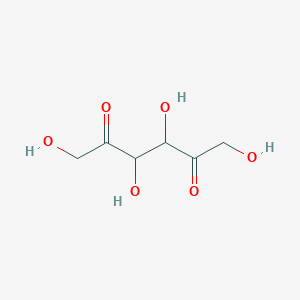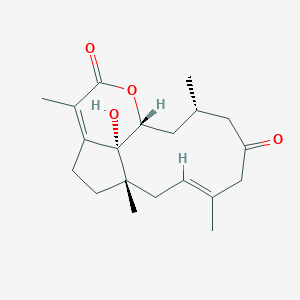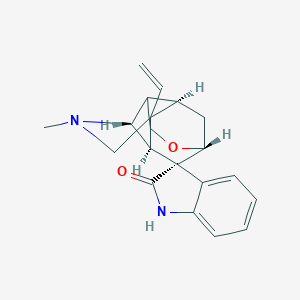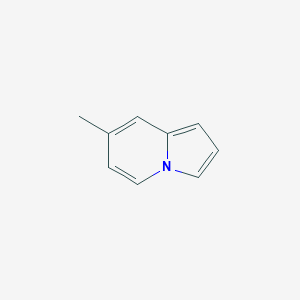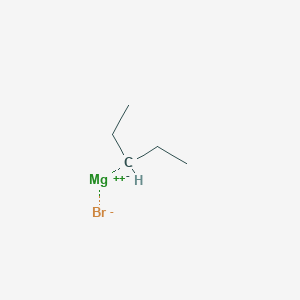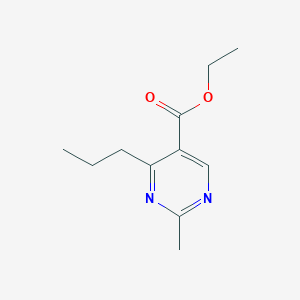
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. The compound is commonly referred to as DMXAA, and it has been shown to have promising results in cancer therapy. In
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anticancer properties. The compound has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system, leading to the destruction of cancer cells. The compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Wirkmechanismus
DMXAA works by activating the immune system, leading to the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines cause the destruction of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMXAA also increases the permeability of tumor blood vessels, allowing immune cells to enter the tumor microenvironment and attack cancer cells directly.
Biochemische Und Physiologische Effekte
DMXAA has been shown to have several biochemical and physiological effects. The compound induces the production of cytokines such as TNF-alpha and IFN-gamma, which are involved in the immune response. DMXAA also increases the permeability of tumor blood vessels, leading to the accumulation of immune cells in the tumor microenvironment. The compound has been shown to have a short half-life in the body, with a rapid clearance rate.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments, including its high yield and relatively straightforward synthesis method. The compound has also been extensively studied for its anticancer properties, making it a promising candidate for cancer therapy. However, DMXAA has several limitations, including its short half-life and rapid clearance rate, which may limit its effectiveness in vivo. The compound also has potential toxicity concerns, which need to be further investigated.
Zukünftige Richtungen
Future research on DMXAA should focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. The compound should also be tested in vivo to determine its effectiveness in animal models. Further studies should also investigate the potential of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the compound should be tested in other cancer types to determine its broad-spectrum anticancer properties.
Synthesemethoden
The synthesis of DMXAA involves the reaction of 2,3,5,6-tetrafluorophenol with 2-(dimethylamino)ethylamine in the presence of sodium hydride. The reaction produces the intermediate product, which is further reacted with 8-methoxyquinoline-2-carbaldehyde to obtain DMXAA. The synthesis method is relatively straightforward, and the yield of DMXAA is high.
Eigenschaften
CAS-Nummer |
1668-66-2 |
|---|---|
Produktname |
10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 10-(2-(dimethylamino)ethyl)-8-methoxy- |
Molekularformel |
C18H21N3O2 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
5-[2-(dimethylamino)ethyl]-3-methoxy-11H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O2/c1-20(2)10-11-21-17-12-13(23-3)8-9-16(17)19-15-7-5-4-6-14(15)18(21)22/h4-9,12,19H,10-11H2,1-3H3 |
InChI-Schlüssel |
ZELWYXSIOKOBDF-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O |
Kanonische SMILES |
CN(C)CCN1C2=C(C=CC(=C2)OC)NC3=CC=CC=C3C1=O |
Synonyme |
10,11-Dihydro-10-[2-(dimethylamino)ethyl]-8-methoxy-5H-dibenzo[b,e][1,4]diazepin-11-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



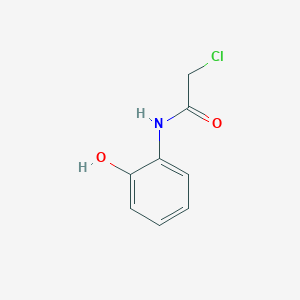
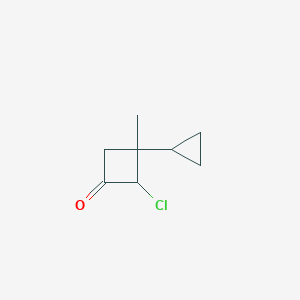
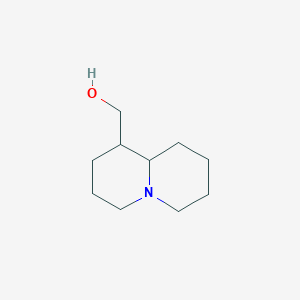
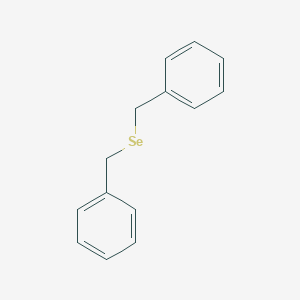
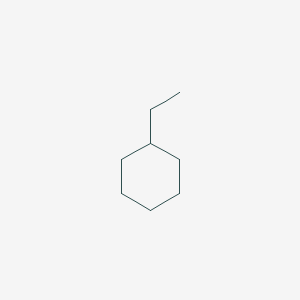
![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
